molecular formula C18H14F3N3O6S B15142460 Ponazuril-d3

Ponazuril-d3

Cat. No.: B15142460
M. Wt: 460.4 g/mol
InChI Key: VBUNOIXRZNJNAD-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ponazuril-d3 is a deuterated form of Ponazuril, a triazine anticoccidial drug. It is primarily used in veterinary medicine to treat protozoal infections, such as equine protozoal myeloencephalitis in horses, caused by Sarcocystis neurona . This compound is a stable isotope-labeled compound, which makes it useful in various scientific research applications, including pharmacokinetic studies.

Preparation Methods

Chemical Reactions Analysis

Ponazuril-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogenation and other substitution reactions can modify the aromatic rings. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide, and halogenating agents like chlorine.

Scientific Research Applications

Ponazuril-d3 has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.

    Biology: Helps in studying the metabolism and pharmacokinetics of Ponazuril in various animal models.

    Medicine: Investigated for its potential use in treating protozoal infections in animals.

    Industry: Used in the development of new veterinary drugs and formulations

Mechanism of Action

Ponazuril-d3 exerts its effects by inhibiting the activity of protozoal enzymes involved in energy metabolism. It targets the apicoplast, an essential organelle in protozoa, disrupting their ability to synthesize fatty acids and other vital compounds. This leads to the death of the protozoal cells and the resolution of the infection .

Comparison with Similar Compounds

Ponazuril-d3 is similar to other triazine compounds like Toltrazuril and Diclazuril. it has unique properties, such as its ability to penetrate the blood-brain barrier, making it effective against central nervous system infections. Unlike Toltrazuril, this compound has a lower toxicity profile and does not affect the host’s immune response .

Similar Compounds

  • Toltrazuril
  • Diclazuril
  • Clazuril

This compound stands out due to its enhanced pharmacokinetic properties and broader spectrum of activity against protozoal infections.

Properties

Molecular Formula

C18H14F3N3O6S

Molecular Weight

460.4 g/mol

IUPAC Name

1-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3

InChI Key

VBUNOIXRZNJNAD-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)NC(=O)N(C1=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F)C

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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